N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to a propanamide chain bearing a 2-chlorobenzyl group. Its molecular formula is C₂₀H₂₀ClN₃O₄, with a molecular weight of 401.8 g/mol and CAS number 1144437-40-0 . The compound features two methoxy groups at positions 6 and 7 of the quinazolinone ring, which may enhance electron-donating properties and influence solubility.
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-27-17-9-14-16(10-18(17)28-2)23-12-24(20(14)26)8-7-19(25)22-11-13-5-3-4-6-15(13)21/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25) |
InChI Key |
DSKTVWGZRAKKBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a unique structure combining a chlorobenzyl moiety with a quinazoline derivative. Its molecular formula is with a molecular weight of approximately 401.8 g/mol. The presence of a propanamide backbone is significant for its biological interactions.
1. Antitumor Activity
Recent studies indicate that this compound exhibits promising antitumor properties. In silico analyses suggest that it may interact with key signaling pathways involved in cancer proliferation and apoptosis.
- Target Interaction : The compound has been shown to bind to various molecular targets within cancer cells, potentially modulating pathways critical for tumor growth and survival.
- Synergistic Effects : Preliminary findings indicate that this compound may enhance the efficacy of existing treatments when used in combination with other therapeutic agents.
Case Studies
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 4.5 | Inhibition of migration |
2. Anti-inflammatory Properties
In addition to its antitumor activity, this compound has demonstrated potential anti-inflammatory effects.
Pharmacological Properties
- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Initial studies suggest it exhibits selective COX-2 inhibitory activity.
Comparative Analysis
Table 2 compares the COX inhibitory activity of this compound with other known inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-(2-chlorobenzyl)... | 12.5 | 0.33 |
| Celecoxib | 10.0 | 0.05 |
| Ibuprofen | 15.0 | 5.0 |
3. Neuroprotective Effects
Emerging evidence suggests that compounds structurally similar to this compound may also exhibit neuroprotective properties.
Mechanism Insights
Research indicates that the quinazoline core can protect against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress.
Scientific Research Applications
Molecular Formula
- C₁₈H₁₈ClN₃O₃
Structural Features
The compound consists of a chlorobenzyl group attached to a quinazoline derivative through a propanamide backbone . The presence of methoxy groups enhances its solubility and biological activity.
Antitumor Activity
Research indicates that N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide exhibits significant antitumor properties. In silico studies suggest that this compound may interact with various biological pathways related to cancer proliferation and apoptosis. Preliminary studies have shown its potential efficacy in inhibiting tumor growth in cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound's structural similarities with known anti-inflammatory agents suggest potential applications in treating inflammatory conditions. Its ability to modulate inflammatory pathways could provide therapeutic benefits in diseases characterized by excessive inflammation.
Antimicrobial Activity
Preliminary antimicrobial studies have demonstrated that this compound exhibits activity against various bacterial strains. This suggests its potential use as a novel antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Chlorination | Chlorobenzene, Chlorinating Agent |
| 2 | Quinazoline Synthesis | 6,7-Dimethoxy-4-oxoquinazoline |
| 3 | Amidation | Propanamide under acidic conditions |
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast and colon cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Assessment
A preliminary study evaluated the anti-inflammatory effects of this compound using animal models of inflammation. Results indicated a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory drug candidate.
Comparison with Similar Compounds
Key Observations:
Quinazolinone Substitution: The target compound and 1190251-20-7 feature 6,7-dimethoxy groups on the quinazolinone ring, unlike the unsubstituted derivatives in .
Side-Chain Diversity: The target’s 2-chlorobenzyl propanamide side chain contrasts with the phenoxymethyl (7d–7f) and piperazinyl (8a) groups in other derivatives. Chlorobenzyl groups may enhance lipophilicity and receptor affinity compared to pyridinyl (1190251-20-7) or non-halogenated analogs .
Synthetic Yields: Derivatives with multiple halogen substituents (e.g., 7f) show lower yields (63%) than mono-chlorinated analogs (7e: 70%), likely due to steric hindrance during synthesis .
Physicochemical and Functional Properties
Melting Points and Stability
- Halogenation Effects : Increasing chlorine substitution correlates with higher melting points (7d: 138°C vs. 7f: 208°C), suggesting enhanced crystalline stability . The target compound’s melting point is undocumented, but its 2-chlorobenzyl group and dimethoxy substituents may balance rigidity and flexibility.
Electronic and Steric Effects
- Methoxy vs. Chloro Groups : The 6,7-dimethoxy groups in the target compound are electron-donating, which may alter π-π stacking interactions compared to electron-withdrawing chloro substituents in 7e–7f. This could influence binding to enzymatic targets like kinase inhibitors or antimicrobial agents .
- This may enhance selectivity in target binding .
Preparation Methods
Nucleophilic Substitution
Intermediate 15 reacts with 2-chlorobenzylamine (16 ) in DMF at 60°C for 12 hours, yielding N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (17 ) (75% yield). Excess amine ensures complete displacement of the chloride.
Carbodiimide-Mediated Coupling
Alternatively, coupling 3-(3-carboxypropyl)-6,7-dimethoxyquinazolin-4(3H)-one (18 ) with 16 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in CH₂Cl₂ achieves 17 in 82% yield. This method avoids harsh conditions, preserving sensitive functional groups.
Key Conditions :
-
Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
-
Solvent: CH₂Cl₂
-
Reaction Time: 24 hours
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Conditions | Purity (%) |
|---|---|---|---|
| Nucleophilic | 75 | DMF, 60°C, 12 hours | 95 |
| Carbodiimide | 82 | CH₂Cl₂, rt, 24 hours | 98 |
Optimization and Comparative Analysis
Optimizing reaction parameters is critical for maximizing efficiency. For the quinazolinone core, the copper-catalyzed method offers the highest yield (85%) and shortest reaction time (20 minutes), though it requires microwave equipment. For the propanamide linker, direct acylation is preferable due to fewer steps. The carbodiimide-mediated coupling provides superior yields (82%) and purity (98%) for the final amide bond formation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the quinazolin-4-one core in N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide?
- The quinazolin-4-one scaffold can be synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid derivatives with thiourea or urea analogs. For example, refluxing with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane under anhydrous conditions has been effective for introducing thiol groups at the C2 position of the quinazolinone ring . Additionally, coupling reactions using potassium carbonate in dry acetone at reflux (e.g., 18 hours) are reliable for attaching substituents to the quinazolinone nitrogen .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use DMSO-d₆ to resolve aromatic protons (e.g., δ 6.85–7.97 ppm for quinazolinone protons) and methoxy groups (δ 3.86–3.92 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight with ESI-MS, observing peaks such as [M+H]⁺ or [M−H]⁻. For example, a compound with a molecular formula of C₂₄H₂₀BrClN₄O₃ showed an [M+H]⁺ peak at 527.2777 .
- Melting Point Analysis: Consistent melting points (e.g., 173–175°C for similar propanamide derivatives) indicate purity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the 2-chlorobenzyl and 6,7-dimethoxy groups?
- Chlorobenzyl Group: Substitution at the 2-position of the benzyl group enhances lipophilicity and target binding. For example, replacing 2-chloro with 4-fluoro in quinazoline derivatives reduced potency by 50% in kinase inhibition assays .
- 6,7-Dimethoxy Groups: These groups improve solubility and π-stacking interactions. Removing one methoxy (e.g., 6-methoxy only) decreased cellular uptake in cancer models, as shown in analogs with IC₅₀ shifts from 14.7 nM to >100 nM .
Q. How can researchers address poor aqueous solubility during formulation studies?
- Salt Formation: Use hydrochloride or sulfate salts to improve solubility, as demonstrated with PARP inhibitors achieving >90% dissolution in pH 6.8 buffers .
- Co-Crystallization: Cyclohexane hemisolvate systems (e.g., as in N-(4-chlorophenyl)-4-methoxy-3-(propanamido)benzamide) enhance crystallinity and stability .
Q. How should contradictory biological activity data be analyzed?
- Purity Assessment: Impurities >5% (e.g., 75% vs. 84% purity in synthesis batches) can skew IC₅₀ values. Use HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to quantify impurities .
- Assay Variability: Standardize cell-based assays using positive controls (e.g., doxorubicin for cytotoxicity). Inconsistent results in antiproliferative assays may arise from differences in cell passage number or serum concentrations .
Methodological Recommendations
- Optimizing Reaction Yields: Replace 2,4,6-trichlorotriazine with milder coupling agents (e.g., EDC/HOBt) to reduce side products in propanamide synthesis .
- Handling Hygroscopic Intermediates: Store intermediates under argon and use anhydrous solvents (e.g., dry DMF) to prevent hydrolysis of the quinazolinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
